molecular formula C13H16BrNO3S3 B2668749 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide CAS No. 2034586-83-7

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide

Cat. No.: B2668749
CAS No.: 2034586-83-7
M. Wt: 410.36
InChI Key: ASCGQQNCAHEHDB-UHFFFAOYSA-N
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Description

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonamide and hydroxyl groups provide opportunities for hydrogen bonding and other interactions .

Properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S3/c14-12-3-4-13(20-12)21(17,18)15-7-5-10(6-8-16)11-2-1-9-19-11/h1-4,9-10,15-16H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCGQQNCAHEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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